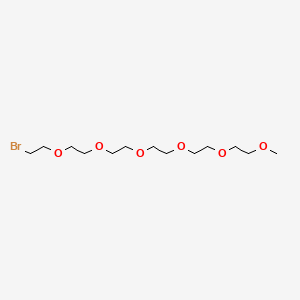
m-PEG6-bromide
描述
M-PEG6-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of m-PEG6-bromide involves nucleophilic displacements with the alkoxide of PEG . Other routes include nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide . It can also be prepared by reaction of PEG itself with dichlorophenyl phosphine .Molecular Structure Analysis
The molecular formula of m-PEG6-bromide is C13H27BrO6 . The InChI is InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 .Chemical Reactions Analysis
The bromide group in m-PEG6-bromide is a very good leaving group for nucleophilic substitution reactions . This property is utilized in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
M-PEG6-bromide has a molecular weight of 359.25 g/mol . Its boiling point is 385.1±37.0 °C at 760 mmHg . The density is 1.219±0.06 g/cm3 .科学研究应用
Poly(ethylene glycol) Alternatives and Immunogenicity
The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation
- PEGylation, the process of attaching PEG molecules to another molecule (e.g., drugs, proteins), is a standard technique in bioconjugation and drug delivery. However, the emergence of anti-PEG antibodies in patients has highlighted the need for alternative polymers due to PEG's immunogenicity. This review emphasizes the significance of developing PEG alternatives to avoid immunogenic responses and improve the efficacy of bioconjugated drugs and nanomedicines (Thai Thanh Hoang Thi et al., 2020).
PEGylation in Biopharmaceuticals
PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs
- This review discusses the chemistry behind PEGylation and its implications on the pharmacokinetics and pharmacodynamics of drugs. It outlines the benefits of PEGylation, including improved drug solubility and decreased immunogenicity, which have led to the approval of several PEGylated drugs (P. Turecek et al., 2016).
Green Chemistry and PEG Solutions
Polyethylene glycol and solutions of polyethylene glycol as green reaction media
- PEG solutions are explored for their environmentally benign properties in chemical reactions. This review highlights the use of PEG in aqueous biphasic reactive extraction, showcasing its potential as a green solvent alternative in chemical processing and extraction, demonstrating its relevance in creating more sustainable chemical practices (Ji Chen et al., 2005).
Advancements Beyond PEGylation
Protein-polymer conjugation-moving beyond PEGylation
- With the growing recognition of PEG's limitations, such as its non-degradability and potential immunogenicity, research is focusing on alternative polymers for bioconjugation. This review evaluates materials science perspectives on alternatives to PEG for the conjugation of peptides and proteins to improve therapeutic efficacy and safety (Yizhi Qi & A. Chilkoti, 2015).
PEGylated Nanoparticles in Tissue Engineering
Poly(Ethylene Glycol) Functionalized Graphene Oxide in Tissue Engineering: A Review on Recent Advances
- This review discusses the use of PEG-functionalized graphene oxide (PEG-GO) in tissue engineering, highlighting its advantages in promoting cell attachment, proliferation, and differentiation. PEG-GO's role in drug delivery and its antibacterial efficacy further underscore its potential in biomedical applications, including tissue engineering and regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).
未来方向
属性
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLIPYEIIWDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-bromide | |
CAS RN |
125562-29-0 | |
| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



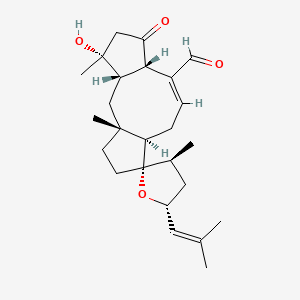
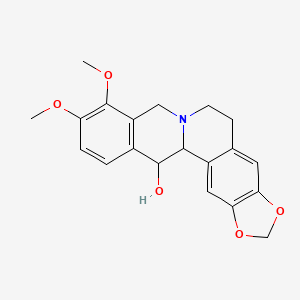
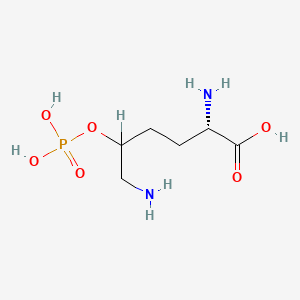
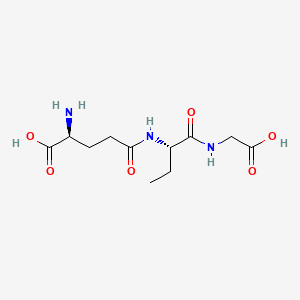
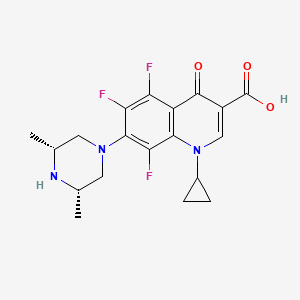
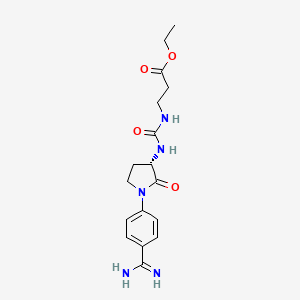
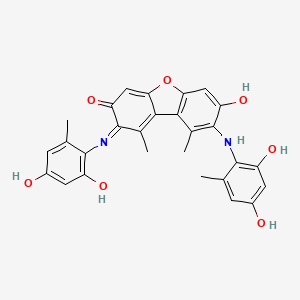
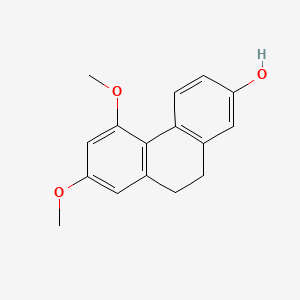
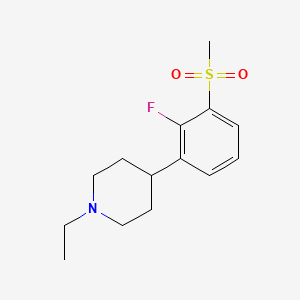
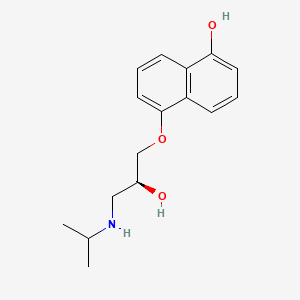
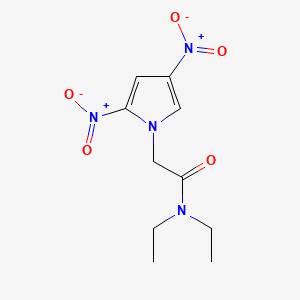
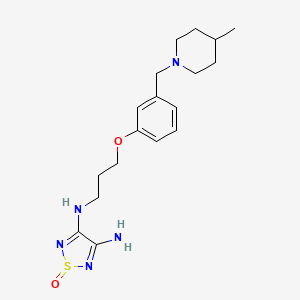
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)